2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one - 20197-86-8

2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one

Catalog Number: EVT-1175055
CAS Number: 20197-86-8
Molecular Formula: C10H9ClN2O3
Molecular Weight: 240.64 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Quinazoline derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological properties. Among these, 2-Chloro-6,7-dimethoxyquinazolin-4-one is a compound of interest that has been synthesized and studied for its potential applications in various therapeutic areas. This comprehensive analysis will delve into the synthesis, mechanism of action, and applications of this compound, particularly focusing on its antihyperlipidemic and anticancer activities.

Synthesis Analysis

Potential Synthetic Route:

  • Formation of Benzoxazinone Intermediate: The starting material could be reacted with acetic anhydride to form a 7-chloro-6,7-dimethoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one intermediate. [, , ]
  • Ring Transformation to Quinazolinone: Treatment of the benzoxazinone intermediate with ammonia or an ammonia source could lead to the formation of the desired 2-chloro-6,7-dimethoxy-3H-quinazolin-4-one. [, , ]
Molecular Structure Analysis
  • N-Alkylation: The nitrogen atom at position 3 of the quinazolinone ring can undergo alkylation reactions with various alkyl halides or other alkylating agents. [, ]
  • Suzuki Coupling: The chlorine atom at position 2 can potentially participate in Suzuki coupling reactions with boronic acids or esters, allowing for the introduction of diverse aryl or heteroaryl substituents. []
Mechanism of Action

The mechanism of action for 2-Chloro-6,7-dimethoxyquinazolin-4-one derivatives is multifaceted. In the context of antihyperlipidemic activity, these compounds have been shown to influence lipid profiles in a positive manner. Specifically, certain derivatives have demonstrated the ability to reduce serum cholesterol and triglyceride levels, as well as increase serum HDL levels, which are crucial factors in managing hyperlipidemia1. The exact molecular mechanisms through which these derivatives exert their effects are not fully elucidated in the provided data, but they are likely to involve modulation of lipid metabolism pathways.

In the realm of anticancer activity, quinazoline derivatives have been shown to target the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a pivotal role in the proliferation and survival of cancer cells. By inhibiting this enzyme, these compounds can exert antitumor effects. One particular derivative, 7-chloro-3-{[(4-chlorophenyl)methylidene]amino}-2-phenylquinazolin-4(3H)-one, has shown remarkable activity against the CNS SNB-75 cancer cell line, suggesting its potential as an antitumor agent2.

Physical and Chemical Properties Analysis
  • State: Likely a solid at room temperature, as with other quinazolinone derivatives. [, , ]
  • Solubility: The presence of polar groups suggests potential solubility in polar solvents like methanol, ethanol, and dimethyl sulfoxide. [, ]
  • Melting Point: Likely to have a relatively high melting point due to the planar structure and potential for intermolecular hydrogen bonding. [, , ]
Applications in Various Fields

Antihyperlipidemic Activity

The antihyperlipidemic potential of 2-Chloro-6,7-dimethoxyquinazolin-4-one derivatives has been explored through the synthesis of novel compounds. For instance, the derivative 4-chloro-2-acetoxymethyl-3H,11H-[1,2,4]triazino[6,1-b]quinazoline-4,10-dione has shown significant activity in reducing serum cholesterol levels, while another derivative, 4-chloro-10-oxo-10H-[1,2,4]triazino[6,1-b]quinazolin-2-yl benzoate, was effective in reducing serum triglyceride levels1. These findings suggest that these derivatives could be developed further as antihyperlipidemic medications.

Anticancer Activity

The anticancer properties of quinazoline derivatives have been investigated, with some compounds showing promising results. The synthesis and optimization of these derivatives have led to the identification of compounds with potent activity against cancer cell lines. For example, the derivative 7-chloro-3-{[(4-chlorophenyl)methylidene]amino}-2-phenylquinazolin-4(3H)-one exhibited significant growth inhibition of the CNS SNB-75 cancer cell line, with GI50, TGI, and LC50 values indicating its potential as an antitumor agent2. The rational design and QSAR techniques have been instrumental in understanding the pharmacophoric requirements for inhibiting EGFR-tyrosine kinase, which is a key target in cancer therapy.

6,7-Dimethoxy-3-(4-(4-fluorobenzyloxy)-3-methoxyphenylmethyl)quinazolin-4(3H)-one (DFMQ-19)

  • Compound Description: DFMQ-19 is a novel analog of 3-benzylquinazolin-4(3H)-ones []. Research suggests it may be a potential drug candidate for treating hypertension []. A study was conducted to develop a reverse-phase high-performance liquid chromatography method to determine DFMQ-19 levels in plasma for pharmacokinetic studies in rats []. Results from the pharmacokinetic study showed that DFMQ-19 had an oral bioavailability of 13.42% in rats [].

6,7-dimethoxy-3-[(5-chloro-1,3,3-trimethylindolin-2-ylidene)methyl]isobenzofuran-1(3H)-one

  • Compound Description: This compound was synthesized through a coupling reaction of 5-chloro-1,3,3-methylenindoline with 6-formyl-2,3-dimethoxy benzoic acid under solvent-free microwave irradiation []. The molecular structure comprises an indoline system and an isobenzofuran system linked by an enamine carbon []. Crystal structure analysis using Hirshfeld surface and 2D fingerprint plots revealed the presence of short intermolecular interactions and π-π stacking [].

3-[(2-Chloro-6-methylquinolin-3-yl)methyl]quinazolin-4(3H)-one

  • Compound Description: In the crystal structure of this compound, the quinoline and quinazoline ring systems are not coplanar, showing a dihedral angle of 80.75° []. The molecules form centrosymmetric dimers via C—H⋯N hydrogen bonds, further stabilized by C—H⋯π and π–π stacking interactions [].

2-substituted-6-(6′,7′-dimethoxy-3′,4′-dihydro-1′-isoquinolyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one derivatives

  • Compound Description: These derivatives were synthesized from reactions of β-ketoesters with amidines or cyclic guanidines []. These compounds exhibited diverse pharmacological activities [].

2-aryl-6-(phenylsulfonyl)-5,6,7,8-tetrahydroquinazolinone derivatives

  • Compound Description: These derivatives were synthesized via a multi-step procedure involving Michael addition, cyclopropyl ring enlargement, Diels-Alder cycloaddition, and base-induced elimination reactions [].
  • Compound Description: These derivatives, synthesized from 2-amino-4,5-dimethoxybenzoic acid, displayed potent inhibitory activity against both the main protease (Mpro) and papain-like protease (PLpro) of SARS-CoV-2 []. The most potent compound (3h) contained an isopropyl radical and a glycyl-tryptophan dipeptide fragment [].

6,7-Dimethoxy-quinazolin-4-yl-amino-nicotinamide derivatives

  • Compound Description: This series of compounds exhibited antagonistic activity against Vascular Endothelial Growth Factor Receptor II (VEGFR-2) []. One particular compound demonstrated potent VEGFR-2 inhibitory activity comparable to ZD-6474 [].

1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (CM398)

  • Compound Description: This compound acts as a highly selective sigma-2 receptor ligand []. It displays promising in vitro and in vivo pharmacological profiles in rodents, showing a preference for the sigma-2 receptor over the sigma-1 receptor and other neurotransmitter receptor sites []. CM398 demonstrates rapid absorption after oral administration with adequate bioavailability []. Studies suggest that it has potential as a novel pain therapeutic, exhibiting anti-inflammatory analgesic effects in a mouse model of inflammatory pain [].

2,3-disubstituted quinazolin-4(3H)-ones

  • Compound Description: This broad class of compounds, including derivatives like 4c, 6a, 6b, 6d, and 6g, showed promising cytotoxic activity against various cancer cell lines, including those of the central nervous system, melanoma, and non-small cell lung cancer []. Several compounds exhibited potent inhibitory activity against cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, highlighting their potential as anticancer agents [].

3-Amino 6-Chloro-2-methyl Quinazolin-4-(3H)-one

  • Compound Description: Synthesized from Methyl-2-amino-4-Chlorobenzoate, this compound's structure was confirmed via Infrared, Nuclear Magnetic Resonance (1H and 13C), Gas Chromatography-Mass spectrophotometry, and Elemental analysis []. Mass spectral analysis revealed characteristic fragmentation patterns [].

2- Styryl-3-Substituted-(3H) ‒Quinazolin‒4‒one derivatives

  • Compound Description: This series of compounds exhibited significant antimicrobial activity against various Gram-positive and Gram-negative bacteria and fungi []. These compounds featured aryl and styryl substituents at positions 2 and 3 of the quinazoline ring, respectively [].

3-Amino 5,6-Dimethoxyl-2-Methyl Quinazolin-4-(3H)-One

  • Compound Description: Synthesized from 2-Methyl-6,7-dimethoxy-benzo-1,3-oxazin-4-one and hydrazine hydrate, this compound's structure was confirmed using various analytical techniques, including Infrared, Nuclear Magnetic Resonance (1H and 13C), Gas Chromatography Mass Spectrophotometer, and Elemental analysis []. Electron impact (EI) mass spectral fragmentation patterns were studied [].
  • Compound Description: This series of compounds, synthesized by tethering quinazolin-4(3H)-one and 1,3,4-thiadiazole through a methylene bridge, exhibited potential as direct Mycobacterium Tuberculosis (MTB) enoyl acyl carrier protein reductase (InhA) inhibitors []. These compounds demonstrated good antitubercular activity, with some being equipotent to the reference standard streptomycin [].

7-chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one and 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one

  • Compound Description: These two compounds, synthesized from readily available starting materials, were evaluated for their antibacterial activity []. Both compounds exhibited significant activity against several bacterial strains, including Klebsiella pneumoniae, Staphylococcus aureus, and Pseudomonas aeruginosa [].

7-chloro-2-methyl-4H-benzo[d][1,3]-oxazin-4-one and 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one

  • Compound Description: These two quinazolinone derivatives were synthesized and evaluated for their anti-inflammatory activity []. Both compounds demonstrated significant anti-inflammatory effects in a mouse model of inflammation, with compound 2 displaying higher potency than compound 1 [].

Quinazoline-4 (3H)-one derivatives (4a-q)

  • Compound Description: These derivatives were synthesized using a novel, green, and efficient method using a choline chloride - thiourea / sulfuric acid catalyst under microwave irradiation and solvent-free conditions []. The study explored their antimicrobial activity against various pathogenic strains, including Candida albicans, Aspergillus niger, Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus []. The results showed promising antibacterial properties, particularly for derivatives synthesized from aromatic amines [].

3-{[6,7-dimethoxy-1-(4-nitrophenyl)-1,2,3,4-tetrahydroisoquinolin-2-yl]methylidene}-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-9-one methanol monosolvate

  • Compound Description: This compound is a methylidene-bridged quinazoline-isoquinoline alkaloid. Its crystal structure revealed the formation of discrete pairs through classical O—H⋯O hydrogen bonds and an extended network through non-classical C—H⋯O interactions [].

3-Amino-2-Methyl-7-Chloro-Quinazolin 4 (3H)-One (L)

  • Compound Description: This compound, synthesized from methyl-2-amino-4- chlorobenzoate, serves as a ligand (L) in the synthesis of metal complexes with Co(II), Zn(II), and Cu(II) []. These complexes, along with the free ligand, were evaluated for their antimicrobial properties against various Gram-positive and Gram-negative bacteria and fungi []. All the complexes demonstrated considerable antimicrobial activity [].

3‐(Alkylcarbamoyl)‐2‐aryl‐1,2‐dihydro‐6,7‐(methylenedioxy)‐3H‐quinazolin‐4‐ones (compounds 3–6)

    (R)-2-(4-(3-(6-chloro-4-oxoquinazolin-3(4H)-yl)-2-hydroxypropoxy)phenyl)acetonitrile (Compound 61)

    • Compound Description: Compound 61 emerged as a potent PqsR antagonist, targeting the pqs quorum sensing system in Pseudomonas aeruginosa (PA) []. This compound effectively inhibits the expression of the PA PpqsA promoter controlled by PqsR with an IC50 of 1 μM and exhibits a Kd of 10 nM for the PqsR ligand binding domain (PqsRLBD) []. Compound 61 significantly reduced the levels of virulence factors, pyocyanin, PQS, and HHQ in PA strains, and potentiated the effect of ciprofloxacin in early biofilm treatment and Galleria mellonella infection models [].

    3h-quinazolin-4-yl derivatives

    • Compound Description: This group of compounds was identified as heat shock protein 90 (Hsp90) inhibitors, suggesting potential as anti-cancer drugs []. The specific substitutions on the 3h-quinazolin-4-yl core varied widely, aiming for improved pharmacological properties and anti-cancer effects [].

    7-chloro-2-methyl-4H-benzo[d][1,3]-oxazin-4-one and 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one

    • Compound Description: These quinazolinone derivatives were evaluated for their analgesic activity using the acetic acid-induced writhing test in mice []. Both compounds exhibited significant analgesic effects, with percentages of inhibition ranging from 74.67% to 83.80%, compared to the control group [].

    6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one

    • Compound Description: This compound is a key quinazoline intermediate synthesized from ethyl 3,4-dihydroxybenzoate using etherification, nitration, reduction, and cyclization reactions [, ]. It's recognized for its potential antitumor activity []. The synthesis process was optimized to achieve a high yield and environmentally friendly production [, ].

    7-Morpholino-2-[4-(Trifluoromethyl)Phenyl]Quinazolin-4(3H)-One

    • Compound Description: This quinazoline derivative was synthesized from 4-chloro-2-nitrobenzoic acid through a multi-step process []. The synthesis involved esterification, amidation, reduction, and condensation reactions [].
    • Compound Description: This series of compounds, synthesized through a multi-step process involving cycloaddition and substitution reactions, were evaluated for their anticonvulsant activity and acute toxicity []. Some compounds in this series showed potent anticonvulsant activity [].

    3‐(3,4‐dimethoxyphenethyl)quinazoline‐2,4(1H,3H)‐diones (5a-d)

    • Compound Description: These tetracyclic compounds were synthesized through a novel synthetic route involving the cyclization of various quinazolin-4(3H)-ones [].

    3-(Imidazolidin-2-ylideneamino)quinazolin-4(1H)-one Derivatives

    • Compound Description: This group of compounds, synthesized from 2-chloro-4,5-dihydroimidazole and 2-aminobenzohydrazides, demonstrated a unique zwitterionic structure []. These compounds were further transformed into 3-(imidazolidin-2-ylideneamino)quinazoline-2,4(1H,3H)-diones using specific reaction conditions [].

    3-Phenyl/Pyridinyl Derivatives of Trans-2-(aryl/heteryl)vinyl-3H-quinazolin-4-ones

    • Compound Description: This group of compounds, including their 6,7-difluoro derivatives, were synthesized by condensing 2-methylquinazolin-4-ones with aromatic or heterocyclic aldehydes []. The study focused on understanding how different aryl and heterocyclic substituents affected the photophysical properties, specifically fluorescence, of these quinazolinylethene derivatives [].
    • Compound Description: These derivatives, incorporating azetidinone, imidazolidinone, and tetrazole rings, were synthesized and evaluated for antimicrobial activity [].
    • Compound Description: These 2-anilinoquinazolin-4(3H)-one derivatives were investigated for their in vivo antiviral efficacy against SARS-CoV-2 in hACE2 transgenic mice []. When orally administered at a dose of 100 mg/kg, all three compounds demonstrated improved survival rates and reduced viral loads in the lungs of infected mice []. Their in vivo antiviral activity was comparable to that of molnupiravir, a clinically approved drug for COVID-19 treatment [].

    2‐((6,7‐dimethoxy‐4‐oxo‐2‐phenylquinazolin‐3(4H)‐yl)amino)‐N‐(substituted phenyl)acetamides

    • Compound Description: Sixteen different derivatives of this compound were synthesized and evaluated for their anticonvulsant activity []. One of the derivatives, compound 4d, exhibited potent anti-seizure activity in mice against different seizure models, including electroshock, chemically induced, and pharmaco-resistant seizures []. Importantly, compound 4d did not show neurotoxicity or hepatotoxicity []. Another derivative, compound 4l, also demonstrated promising anticonvulsant activity with a good safety profile [].

    3‐(4‐chloro phenyl)‐2‐substituted‐3H‐quinazolin‐4‐ones

    • Compound Description: This series of compounds, synthesized from 2‐hydrazino‐3‐(4‐chloro phenyl)‐3H‐quinazolin‐4‐one, was investigated for analgesic and anti-inflammatory activities []. All the synthesized compounds exhibited both activities [].

    2‐benzylaminoquinazolin‐4(3H )‐one derivatives

    • Compound Description: A series of 2‐benzylaminoquinazolin‐4(3H )‐one derivatives was designed and synthesized for potential use against SARS-CoV-2 []. Compound 39, 7‐chloro‐2‐(((4‐chlorophenyl)(phenyl)methyl)amino)quinazolin‐4(3H)‐one, exhibited the most potent anti-SARS-CoV-2 activity among the synthesized derivatives, surpassing the efficacy of remdesivir [].

    Quinolone Substituted Quinazolin-4(3H)-Ones

    • Compound Description: A series of quinolone substituted quinazolin-4(3H)-ones were synthesized and evaluated for their anti-inflammatory and anticancer activities []. Molecular docking studies suggested that the combination of the quinolone and quinazolinone pharmacophores was crucial for their binding to the target proteins [].
    • Compound Description: These derivatives, synthesized from readily available starting materials, were investigated for their potential pharmacological activities []. While specific activities were not described in the provided abstract, the study suggests that incorporating bromine atoms into the quinazolin-4(3H)-one scaffold could be a viable strategy for modulating biological activity.

    Properties

    CAS Number

    20197-86-8

    Product Name

    2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one

    IUPAC Name

    2-chloro-6,7-dimethoxy-3H-quinazolin-4-one

    Molecular Formula

    C10H9ClN2O3

    Molecular Weight

    240.64 g/mol

    InChI

    InChI=1S/C10H9ClN2O3/c1-15-7-3-5-6(4-8(7)16-2)12-10(11)13-9(5)14/h3-4H,1-2H3,(H,12,13,14)

    InChI Key

    DBOAGRILJPETJN-UHFFFAOYSA-N

    SMILES

    COC1=C(C=C2C(=C1)C(=O)NC(=N2)Cl)OC

    Synonyms

    2-​Chloro-​6,​7-​dimethoxy-4(1H)​-​quinazolinone; 2-​Chloro-​6,​7-​dimethoxy-​1H-​quinazolin-​4-​one; 2-​Chloro-​6,​7-​dimethoxy-​4(3H)​-​quinazolinone

    Canonical SMILES

    COC1=C(C=C2C(=C1)C(=O)N=C(N2)Cl)OC

    Isomeric SMILES

    COC1=C(C=C2C(=C1)C(=O)N=C(N2)Cl)OC

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.